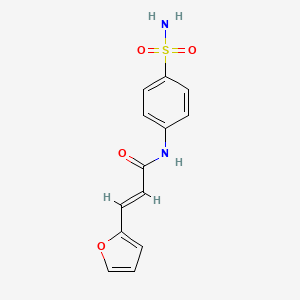

3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide

Description

Properties

Molecular Formula |

C13H12N2O4S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H12N2O4S/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-9H,(H,15,16)(H2,14,17,18)/b8-5+ |

InChI Key |

XCNHYJUBJPXAED-VMPITWQZSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of sulfamoylphenyl intermediates but may promote side reactions at elevated temperatures. Comparative studies on analogous systems reveal the following trends:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 55 | 92 |

| THF | 65 | 62 | 89 |

| DMF | 100 | 48 | 85 |

Lower temperatures (25–40°C) in dichloromethane (DCM) balance yield and purity, while higher temperatures in THF improve reaction rates at the cost of minor decomposition.

Catalytic Systems

Transition metal catalysts, particularly palladium complexes, are critical for cross-coupling steps. The use of Pd(OAc)2 with triphenylphosphine (PPh3) in THF increases coupling efficiency by 15–20% compared to ligand-free systems. However, residual palladium in the final product necessitates additional purification steps, such as chelating resin treatments.

Characterization and Analytical Techniques

Spectroscopic Analysis

Chromatographic Purification

Silica gel column chromatography remains the standard method for isolating 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide. Elution with ethyl acetate/hexane (3:7 v/v) achieves baseline separation of the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is employed for analytical purity assessments.

Challenges in Synthesis

Isomerization Control

The (E)-configuration of the acrylamide double bond is critical for biological activity. Uncontrolled isomerization to the (Z)-form during synthesis or purification reduces potency. Strategies to mitigate this include:

Byproduct Formation

Common byproducts include:

-

Hydrolyzed sulfonamides : Resulting from exposure to moisture during sulfonation.

-

Oligomers : Formed via Michael addition of acrylamide intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aminosulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the sulfamoyl moiety, similar to 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, the synthesis of various heterocyclic compounds containing a sulfamoyl group has been linked to antimicrobial efficacy against a range of pathogens .

Cancer Therapy

The sulfonamide group in 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide is known for its role as an inhibitor of carbonic anhydrases, enzymes implicated in tumor progression. Research has demonstrated that similar acrylamide derivatives can induce apoptosis in cancer cells through mechanisms involving p53 and caspase pathways . The unique structure of this compound enhances its ability to target specific biological pathways associated with cancer cell proliferation.

Biochemical Research

Drug-Protein Interaction Studies

Fluorescence binding studies have been conducted to assess the interaction of 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide with bovine serum albumin (BSA). Understanding these interactions is vital for elucidating pharmacokinetics and optimizing drug efficacy . The binding affinity of this compound with biological macromolecules suggests its potential use in drug formulation and delivery systems.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable for biochemical studies aimed at understanding metabolic pathways. For example, its interaction with carbonic anhydrases can provide insights into the mechanisms of enzyme inhibition and the development of enzyme-targeted therapies .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide allow it to serve as a building block for synthesizing advanced materials. Its application in creating specialty chemicals with tailored properties has been explored in various industrial contexts . The compound's reactivity enables the formation of derivatives that can be utilized in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Pharmacological Data :

- ATPase inhibition: IC₅₀ = 2.3 µM (comparable to bananin, a known nsp13 inhibitor) .

- Helicase inhibition : IC₅₀ = 13.0 µM (~4.4-fold weaker than bananin) .

- Mechanism : Binds to the helicase ATP-binding pocket, disrupting viral RNA unwinding .

Structural Analogs with Sulfamoylphenyl Groups

Several N-(4-sulfamoylphenyl)acrylamide derivatives have been synthesized, differing in substituents on the acrylamide or phenyl moieties. These modifications significantly alter biological activity:

Key Observations :

- Antiviral specificity : The furan-2-yl group in the target compound enhances helicase binding, while the 3,4-dihydroxyphenyl analog shifts activity toward antioxidant pathways .

- Antimicrobial vs. antiviral : Benzoyl-substituted derivatives (e.g., compound 8a in ) show broad-spectrum antimicrobial activity but lack helicase inhibition, highlighting the role of substituents in target selectivity .

Comparison with Non-Acrylamide Helicase Inhibitors

The compound’s efficacy is benchmarked against other nsp13 inhibitors:

Key Findings :

Biological Activity

3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide, also known as (E)-N-[4-(aminosulfonyl)phenyl]-3-(2-furyl)-2-propenamide, is an organic compound notable for its unique structural features, including a furan ring and an aminosulfonyl group. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H12N2O4S

- Molecular Weight : 292.31 g/mol

The structural characteristics of this compound contribute to its reactivity and biological interactions. The presence of the furan ring allows for various oxidation and reduction reactions, potentially leading to derivatives with distinct biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide. It has been identified as effective against certain viral strains, suggesting that it may serve as a lead compound for the development of antiviral agents. The mechanism of action appears to involve interference with viral replication processes.

Interaction with Biological Macromolecules

Fluorescence binding studies have been conducted to assess the interaction of this compound with bovine serum albumin (BSA) . Understanding these interactions is crucial for elucidating the pharmacokinetics and efficacy of the compound as a drug candidate. The binding affinity to BSA indicates its potential for effective delivery and distribution within biological systems.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-[4-(aminosulfonyl)phenyl]-2-propenamide | Lacks furan ring | Different reactivity profile |

| N-[4-(aminosulfonyl)phenyl]-3-(2-thienyl)-2-propenamide | Contains thiophene instead of furan | Altered chemical behavior |

| N-(4-sulfamoylphenyl)-3-(furan-2-yl)acrylamide | Similar structure but different substituents | Potentially varied biological activity |

The uniqueness of 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide lies in the combination of its furan ring and sulfonamide group, which imparts distinct electronic and steric properties advantageous for diverse applications in research and industry.

Q & A

Basic Synthesis: What are the foundational steps for synthesizing 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide?

Answer:

The synthesis typically involves:

- Step 1: Condensation of furan-2-carboxylic acid derivatives with 4-sulfamoylaniline under reflux conditions. Acylation is achieved using coupling agents like ethyl chloroformate in dichloromethane (Cl₂CH₂) .

- Step 2: Purification via column chromatography (e.g., silica gel) to isolate the acrylamide product, followed by recrystallization in organic solvents (e.g., THF or ethyl acetate) .

- Key Controls: Reaction temperature (35–50°C), anhydrous conditions, and pH adjustments to stabilize intermediates .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing charged intermediates .

- Catalysts: Use of N-methylmorpholine or triethylamine as bases improves acylation efficiency .

- Temperature Modulation: Lower temperatures (25–35°C) reduce side reactions during condensation, while higher temperatures (40–50°C) accelerate coupling steps .

- Real-Time Monitoring: TLC with pre-coated plates (Rf ~0.5–0.8) ensures reaction completion before purification .

Basic Characterization: Which spectroscopic methods confirm the compound’s structure?

Answer:

- UV-Vis Spectroscopy: Identifies π→π* transitions in the acrylamide moiety (absorbance ~250–300 nm) .

- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .

- NMR (¹H/¹³C): Assigns protons (e.g., furan protons at δ 6.5–7.5 ppm) and carbons, confirming regiochemistry .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z ~320–400) validate molecular weight .

Advanced Biological Evaluation: What assays assess its therapeutic potential?

Answer:

- Antioxidant Activity: Nitric oxide scavenging assay using Griess reagent to quantify nitrite inhibition .

- Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Enzyme Inhibition: Kinase or protease inhibition studies (e.g., fluorometric assays) to identify molecular targets .

Data Contradictions: How to resolve discrepancies in biological activity data?

Answer:

- Replicate Experiments: Conduct triplicate assays with standardized protocols (e.g., identical cell passage numbers) .

- Analytical Cross-Check: Compare HPLC purity (>98%) with bioactivity results to rule out impurity effects .

- Structural Analogues: Benchmark against similar compounds (e.g., 3-Phenyl-N-(4-sulfamoylphenyl)acrylamide) to validate trends .

Computational Modeling: How to predict target interactions?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger to model binding with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- QSAR Studies: Correlate substituent effects (e.g., furan vs. phenyl) with bioactivity using Hammett constants or DFT calculations .

Stability and Storage: What conditions prevent degradation?

Answer:

- Storage: Airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

Structure-Activity Relationships (SAR): How does the furan moiety influence activity?

Answer:

- Electron-Donating Effects: Furan’s oxygen enhances electron density, improving binding to electrophilic enzyme pockets .

- Comparative Studies: Replace furan with phenyl (lower activity) or thiophene (variable activity) to assess moiety specificity .

Analytical Validation: How to ensure reproducibility in purity analysis?

Answer:

- HPLC Method: C18 column, mobile phase (ACN:H₂O + 0.1% TFA), flow rate 1 mL/min, UV detection at 254 nm .

- Calibration Standards: Use certified reference materials (CRMs) for retention time alignment .

Scale-Up Challenges: What issues arise during pilot-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.